(E)-3-chloro-N'-(1-methyl-2-oxoindolin-3-ylidene)benzohydrazide
Description
3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE is a synthetic organic compound with the molecular formula C16H12ClN3O. It is part of the benzohydrazide family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that includes an indole moiety, which is a common scaffold in many bioactive molecules.
Properties
Molecular Formula |
C16H12ClN3O2 |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
3-chloro-N-(2-hydroxy-1-methylindol-3-yl)iminobenzamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-20-13-8-3-2-7-12(13)14(16(20)22)18-19-15(21)10-5-4-6-11(17)9-10/h2-9,22H,1H3 |
InChI Key |
YUDHSOPCRPRCIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE typically involves the condensation of 3-chlorobenzohydrazide with an indole derivative under specific reaction conditions. The process can be summarized as follows:
Starting Materials: 3-chlorobenzohydrazide and an indole derivative.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like acetic acid to facilitate the condensation reaction.
Procedure: The starting materials are mixed in the solvent, and the mixture is heated under reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme involved in chromatin remodeling and gene expression . By inhibiting LSD1, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it acts as an iron-chelating agent, disrupting iron metabolism in cancer cells and further contributing to its anticancer effects.
Comparison with Similar Compounds
Similar compounds to 3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE include other benzohydrazide derivatives and indole-based compounds. Some examples are:
3-Chloro-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide: Similar structure but with different substituents on the indole ring.
3-Chloro-N’-[(2-hydroxybenzylidene)benzohydrazide: Known for its LSD1 inhibitory activity and anticancer properties.
Indole-3-acetic acid derivatives: These compounds share the indole scaffold and exhibit diverse biological activities.
The uniqueness of 3-CHLORO-N’-[(3E)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE lies in its specific substitution pattern and its dual role as an enzyme inhibitor and iron chelator, making it a promising candidate for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
